REACTION_SMILES
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[F:10][c:11]1[n:12][c:13]([F:14])[n:15][c:16]([Cl:17])[n:18]1.[F:1][c:2]1[n:3][c:4]([F:5])[n:6][c:7]([Cl:8])[n:9]1.[F:20][c:21]1[n:22][c:23]([Cl:28])[n:24][c:25]([Cl:27])[n:26]1.[FH:19]>>[F:20][c:21]1[n:22][c:23]([Cl:28])[n:24][c:25]([Cl:27])[n:26]1.[FH:1]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1nc(F)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1nc(F)nc(Cl)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Fc1nc(Cl)nc(Cl)n1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
F
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Name
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|
Type
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product
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Smiles
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Fc1nc(Cl)nc(Cl)n1
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Name
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|
Type
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product
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Smiles
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F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |